Pikromycin, also known as Picromycin, is a 14-membered macrolide antibiotic first isolated from Streptomyces venezuelae [, , ]. Pikromycin serves as a crucial precursor for various drugs, including Erythromycin []. It holds significant importance in scientific research due to its unique structural features [] and its role in the development of combinatorial biosynthesis technologies [, ].
Pikromycin is composed of a 14-membered macrolactone ring linked to a D-desosamine sugar moiety. The macrolactone ring contains a ketone group at C-9 and a hydroxyl group at C-12 [, , ]. X-ray crystallographic analysis of Pikromycin and its derivative, p-bromobenzoyl Pikromycin, has provided detailed information on its three-dimensional structure [, ]. Notably, the conformation of the macrolide ring differs between Pikromycin and its p-bromobenzoyl derivative [].
Pikromycin, like other macrolide antibiotics, inhibits bacterial growth by binding to the large subunit of prokaryotic ribosomes and preventing protein synthesis [, ]. Interestingly, MTM and PKM, despite their minimalist structure, exhibit a unique mode of action, allowing the continued synthesis of a significant portion (∼40%) of cellular proteins even at saturating drug concentrations [].
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 18120-67-7